Boc-NH-PEG7-acetic acid is a polyethylene glycol-based compound primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in connecting two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein of interest. By facilitating the degradation of target proteins via the ubiquitin-proteasome pathway, Boc-NH-PEG7-acetic acid is essential in advancing therapeutic strategies for various diseases, particularly cancer and neurodegenerative disorders .
Boc-NH-PEG7-acetic acid is classified under polyethylene glycol derivatives. Its molecular formula is with a molecular weight of approximately 483.5 g/mol . This compound is sourced from various chemical suppliers specializing in biochemicals and research reagents, highlighting its significance in scientific research and development.
The synthesis of Boc-NH-PEG7-acetic acid typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl (Boc) protected amine and acetic acid. The process generally employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of an amide bond between the components.
Boc-NH-PEG7-acetic acid primarily participates in substitution reactions where the Boc protecting group can be removed under acidic conditions, yielding a free amine that can engage in further coupling reactions to form PROTACs.
The mechanism of action for Boc-NH-PEG7-acetic acid is integral to its role as a linker in PROTACs. These bifunctional molecules function by bringing together a target protein and an E3 ubiquitin ligase, facilitating ubiquitination and subsequent proteasomal degradation of the target protein. This targeted approach effectively reduces protein levels within cells, providing a novel therapeutic avenue for treating diseases associated with aberrant protein expression .
Relevant data indicates that Boc-NH-PEG7-acetic acid maintains high stability during storage at low temperatures, enhancing its usability in various applications .
Boc-NH-PEG7-acetic acid finds extensive use in chemical biology and medicinal chemistry, particularly in:
Solid-phase synthesis (SPS) provides precise control over the stepwise assembly of heterobifunctional PEGs like Boc-NH-PEG7-acetic acid. This approach anchors the initial synthon to a resin, enabling iterative coupling, washing, and deprotection cycles that minimize purification challenges. Polystyrene (PS) and polyethylene glycol-polystyrene (PEG-PS) hybrid resins are preferred solid supports due to their compatibility with PEG chemistry and swelling properties in diverse solvents [6] [10]. The synthesis initiates with the attachment of a Boc-protected amino acid (e.g., Boc-NH-PEG1-COOH) to hydroxymethyl-functionalized resin via esterification. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the amine, allowing iterative coupling of ethylene oxide subunits or preassembled PEG fragments [6].
A critical optimization involves suppressing PEG chain aggregation during elongation. High-concentration coupling reagents (e.g., HATU, 5–10 equivalents) in dimethylformamide (DMF) enhance reaction efficiency, while microwave-assisted synthesis at 50°C reduces cycle times by 40% [6] [10]. Post-synthesis, the linker is cleaved from the resin using mild acids (e.g., 20% TFA in dichloromethane), preserving the acid-labile Boc group. Monodispersity (>95%) is achieved through flash chromatography or preparative HPLC, contrasting with polydisperse PEGs that complicate characterization [1] [6].
Table 1: Resin Selection Criteria for Boc-NH-PEG7-Acetic Acid Synthesis
Resin Type | Functional Group | Coupling Chemistry | Advantages |
---|---|---|---|
Polystyrene | Chloromethyl | Esterification | High loading capacity (0.8–1.2 mmol/g) |
PEG-PS Hybrid | Hydroxymethyl | Carbodiimide-mediated | Swells in polar solvents; reduces chain folding |
Tentagel | Carboxylic acid | Amide bond | Ideal for long PEG chains; minimizes steric hindrance |
The orthogonal reactivity of the Boc-amine and acetic acid termini enables sequential bioconjugation. Boc deprotection employs acidic conditions (e.g., 50% TFA in dichloromethane for 30 minutes), quantitatively generating a free amine (NH~2~-PEG7-COOH) without PEG chain degradation [5] [7]. This amine serves as a key site for:
Simultaneously, the acetic acid moiety is activated for nucleophilic attack using carbodiimide reagents (e.g., DIC or EDC) paired with NHS or pentafluorophenol. This yields stable NHS esters that react with amines at pH 7–9 to form amide bonds, or with alcohols to form esters under Mitsunobu conditions [6]. For peptide conjugation, the acetic acid is coupled to N-terminal amines using benzotriazole activators (e.g., HATU), achieving >90% efficiency in SPPS protocols [1] [10].
Table 2: Functionalization Strategies for Boc-NH-PEG7-Acetic Acid Moieties
Functional Group | Activation/Reaction | Conjugate Product | Application Example |
---|---|---|---|
Boc-protected amine | TFA deprotection → amine | Amines for reductive amination | Ligand attachment in PROTACs |
Acetic acid | EDC/NHS → NHS ester | Amide bonds with lysine residues | Protein-PEGylation |
Acetic acid | DIC/HOBt → acyl azide | Peptide bonds | Solid-phase peptide elongation |
Boc-NH-PEG7-acetic acid serves as a foundational scaffold for synthesizing pretargeted radioligands, particularly via bioorthogonal tetrazine ligation. The radiolabeling workflow involves three stages:
Purification after tetrazine conjugation employs reversed-phase HPLC (C18 column) with acetonitrile/water gradients, ensuring radiochemical purity >98% [2]. The PEG7 spacer minimizes steric hindrance between tetrazine and biomolecules (e.g., antibodies), enhancing reaction kinetics by 60% compared to shorter PEG linkers [2] [9]. For positron emission tomography (PET), fluorine-18 labeling is achieved by reacting ~[18~F]fluoride with TCO precursors before IEDDA ligation.
Table 3: Purification and Characterization Parameters for Radiolabeled Conjugates
Parameter | Method | Target Specification |
---|---|---|
Radiochemical purity | Radio-HPLC | ≥98% |
Specific activity | Mass spectrometry | 37–74 GBq/μmol |
Stability in serum | Size-exclusion chromatography | <5% degradation at 24 h |
Log P | Octanol-water partition | −1.5 to −2.0 (indicating high hydrophilicity) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3